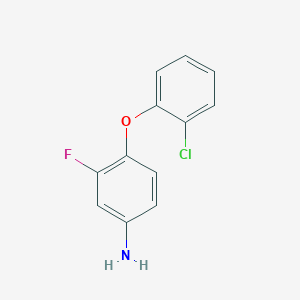

4-(2-Chlorophenoxy)-3-fluoroaniline

描述

Significance of Phenoxy-Aniline Chemical Motifs in Advanced Organic Synthesis

The phenoxy-aniline motif is a diaryl ether linkage that is a key structural component in numerous biologically active compounds and advanced materials. This framework provides a degree of conformational flexibility and is a common feature in molecules designed to interact with biological targets. In organic synthesis, the construction of the ether linkage in phenoxy-anilines can be achieved through several methods, including nucleophilic aromatic substitution and Ullmann condensation reactions. The presence of the aniline (B41778) moiety offers a reactive handle for further chemical modifications, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse array of derivatives. These derivatives have found applications in medicinal chemistry and materials science. For instance, phenoxy-aniline structures are investigated for their potential as anti-inflammatory agents. ossila.com

Role of Halogenation in Modulating Molecular Properties and Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool for fine-tuning its physical, chemical, and biological properties. chemicalbook.comnih.gov The introduction of halogens can significantly alter a molecule's electronics, lipophilicity, and metabolic stability. scbt.com

Electronic Effects : Halogens are electronegative atoms that can exert a strong inductive effect, withdrawing electron density from the aromatic ring. This can influence the acidity or basicity of nearby functional groups and affect the molecule's reactivity in subsequent chemical transformations. google.com

Lipophilicity : The incorporation of halogens generally increases the lipophilicity of a molecule, which can impact its solubility and ability to cross biological membranes.

Metabolic Stability : In medicinal chemistry, halogenation is often employed to block sites of metabolism, thereby increasing the half-life of a drug candidate.

Conformational Control : The size of the halogen atom can influence the preferred conformation of the molecule through steric interactions, which can be crucial for its interaction with a biological target.

The specific halogen used also plays a critical role. Fluorine, being the most electronegative element, can form strong bonds with carbon and significantly alter the pKa of adjacent functional groups. nih.gov Chlorine, while also electronegative, is larger and more polarizable, offering a different set of steric and electronic properties. nih.gov

Overview of 4-(2-Chlorophenoxy)-3-fluoroaniline within the Broader Chemical Landscape

This compound is a specific isomer within the family of halogenated phenoxy-anilines. Its structure features a fluoroaniline (B8554772) core substituted at the 4-position with a 2-chlorophenoxy group. The presence and specific placement of both a fluorine and a chlorine atom, in addition to the phenoxy-aniline backbone, suggest a compound with distinct physicochemical properties.

While extensive research on this particular isomer is not widely available in public literature, its constituent parts are well-studied. The fluoroaniline moiety is a common building block in pharmaceuticals and agrochemicals. nih.govwikipedia.org Similarly, chlorophenoxy groups are found in a variety of herbicides and other bioactive molecules. The combination of these fragments in this compound makes it a compound of interest for synthetic and medicinal chemists.

To provide context, the properties of related, more extensively studied isomers are often considered. For example, 4-chloro-3-fluoroaniline (B146274) is a known building block for the synthesis of antimalarial and anticancer agents. chemicalbook.com The specific positioning of the halogen atoms in this compound is expected to influence its reactivity and potential biological activity in ways that differ from its isomers.

Below is a data table of the available chemical properties for compounds related to the subject of this article.

| Property | 4-Chloro-3-fluoroaniline chemicalbook.com | 3-Chloro-4-fluoroaniline (B193440) scbt.com | 4-Fluoroaniline |

| CAS Number | 367-22-6 | 367-21-5 | 371-40-4 |

| Molecular Formula | C₆H₅ClFN | C₆H₅ClFN | C₆H₆FN |

| Molecular Weight | 145.56 g/mol | 145.56 g/mol | 111.12 g/mol |

| Appearance | - | - | Colorless liquid |

| Boiling Point | - | - | 188 °C |

| Melting Point | - | - | -1.9 °C |

Structure

3D Structure

属性

IUPAC Name |

4-(2-chlorophenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOGKHVPQVPSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Chlorophenoxy 3 Fluoroaniline

Electron Density Distribution and its Influence on Reaction Selectivity

The electron density distribution in 4-(2-Chlorophenoxy)-3-fluoroaniline is complex, arising from the competing electronic effects of its various substituents. The amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the aniline (B41778) ring, particularly at the positions ortho and para to it. Conversely, the fluorine and chlorine atoms are electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect), which deactivates the rings to some extent. The ether oxygen atom can donate electron density to both rings via resonance but also withdraws electron density inductively.

The net effect of these competing factors determines the most electron-rich and electron-poor sites in the molecule, which in turn governs its selectivity in chemical reactions. The amino group's strong activating effect is expected to be the dominant influence on the aniline ring's reactivity. Therefore, the positions ortho and para to the amino group (positions 2 and 6, and position 4, which is occupied by the phenoxy group) will have the highest electron density. Since position 4 is blocked, electrophilic attack on the aniline ring is most likely to occur at position 2 or 6.

The fluorine atom at position 3, being ortho to the amino group, will exert a strong inductive electron-withdrawing effect, which may somewhat temper the activating effect of the amino group at the adjacent position 2. The 2-chlorophenoxy group also influences the electron density. The ether oxygen donates electron density to the second ring, while the chlorine atom withdraws it. This complex interplay would require computational modeling, such as Density Functional Theory (DFT) calculations, for a precise quantitative analysis of the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO) to predict reaction selectivity with high accuracy.

Nucleophilic Reactivity of the Aniline Moiety

The aniline moiety, specifically the nitrogen atom with its lone pair of electrons, is the primary center of nucleophilicity in this compound. This makes the compound susceptible to reactions with a wide range of electrophiles. The nucleophilicity of the nitrogen is, however, modulated by the electronic effects of the substituents on the ring.

Despite this, the aniline moiety should still readily participate in a variety of characteristic reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amide. This is a common protecting strategy for the amino group to moderate its activating effect in electrophilic aromatic substitution.

Alkylation: The amino group can be alkylated, although over-alkylation to secondary and tertiary amines can be an issue.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, would convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring via Sandmeyer or related reactions.

Role of Halogen Substituents in Directing Chemical Transformations

The chlorine and fluorine atoms play a crucial role in directing the outcomes of chemical transformations involving this compound. Their influence is twofold: they affect the reactivity of the molecule through their electronic properties and can also serve as sites for substitution or coupling reactions.

Directing Effects in Electrophilic Aromatic Substitution: On the aniline ring, the fluorine atom at position 3 is meta to the incoming electrophile if the substitution occurs at position 6 (para to the amino group's activating influence). Its electron-withdrawing nature would slightly disfavor substitution at the adjacent position 2. The primary directing influence for electrophilic attack on the aniline ring remains the powerful ortho, para-directing amino group. On the second (phenoxy) ring, the chlorine atom is an ortho, para-director, though it is a deactivating group. Therefore, electrophilic attack on this ring would be directed to the positions ortho and para to the chlorine, but this ring is generally less reactive than the aniline ring.

Participation in Nucleophilic Aromatic Substitution (SNAr): While the C-F and C-Cl bonds are strong, under forcing conditions with a strong nucleophile, they could potentially be displaced. The fluorine atom, being on a ring activated by the amino group, is less likely to be a leaving group in a typical SNAr reaction. The chlorine atom on the other ring could potentially be substituted, although this would require harsh reaction conditions as the ring is not strongly activated towards nucleophilic attack.

Role in Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at this position, offering a pathway to further functionalize the molecule. The C-F bond is generally much less reactive in these types of transformations.

Stability Studies and Transformation Pathways

The stability of this compound is a key consideration for its synthesis, storage, and handling. Like many anilines, it is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. The amino group can be oxidized by air and light, and therefore, the compound should be stored in a cool, dark, and inert atmosphere.

The diaryl ether linkage is generally stable to a wide range of chemical conditions. However, it can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) or through certain reductive processes.

Potential transformation pathways for this molecule could include:

Oxidative Polymerization: In the presence of oxidizing agents or upon prolonged exposure to air, the aniline moieties can couple to form complex polymeric structures.

Reductive Cleavage: Strong reducing agents could potentially cleave the diaryl ether bond or cause hydrodehalogenation (removal of the chlorine or fluorine atoms).

Photodegradation: Aromatic halides and anilines can be susceptible to degradation upon exposure to UV light. This could involve cleavage of the C-halogen or C-N bonds, or reactions involving the aromatic rings.

A summary of the key properties of the compounds mentioned is provided in the table below.

Pharmacological and Biological Activity Profiling of 4 2 Chlorophenoxy 3 Fluoroaniline and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 4-(2-Chlorophenoxy)-3-fluoroaniline have demonstrated notable antimicrobial properties, particularly against resilient bacterial strains that pose significant challenges in clinical settings.

Research has shown that certain derivatives of this compound exhibit activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecium. nih.govfrontiersin.org These bacteria are notorious for their ability to develop resistance to multiple antibiotics, making the discovery of new effective agents crucial. nih.gov For instance, some enterocins, which are bacteriocins produced by Enterococcus species, have shown effectiveness against S. aureus. nih.gov However, the efficacy can be species and strain-dependent, with some studies showing limited to no activity against certain S. aureus strains. nih.gov The antimicrobial activity of related fluoro-substituted compounds has also been investigated, highlighting the importance of the fluorine atom in potentially enhancing biological activity. psu.edu

Staphylococcus aureus and Enterococcus faecium are significant pathogens responsible for a large number of healthcare-associated infections. The ability of these bacteria to form biofilms further complicates treatment, as biofilms provide a protective barrier against antimicrobial agents. frontiersin.org

The precise mechanisms of action for this compound and its derivatives are still under investigation, but several general antimicrobial mechanisms are well-established. nih.gov These include:

Inhibition of Cell Wall Synthesis: Many antibiotics, such as β-lactams, function by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. nih.gov

Interference with Proteins: Antimicrobial compounds can bind to and inactivate essential microbial enzymes or transport proteins. This can occur through various non-covalent interactions like hydrogen bonding and hydrophobic effects, or through the formation of covalent bonds. nih.gov

Disruption of Nucleic Acid Synthesis: Some agents can interfere with the replication and transcription of bacterial DNA and RNA. nih.govnih.gov

Alteration of Membrane Permeability: Certain compounds can disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death. nih.gov

For some related compounds, it has been suggested that their mode of action may involve multiple cellular targets rather than a single specific site. nih.gov

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Activity of Related Compounds | Reference |

|---|---|---|

| Staphylococcus aureus | Variable, some derivatives show activity | nih.govfrontiersin.org |

| Enterococcus faecium | Some derivatives show activity | nih.govfrontiersin.orgmdpi.com |

Antifungal Efficacy Investigations

In addition to antibacterial properties, derivatives of this compound have been explored for their potential as antifungal agents, particularly against phytopathogens that cause significant crop damage.

Research has demonstrated the antifungal potential of various chemical compounds against Sclerotinia sclerotiorum and Rhizoctonia solani, two devastating plant pathogens. nih.govresearchgate.netnih.gov S. sclerotiorum is the causative agent of white mold, affecting a wide range of crops, while R. solani causes diseases like sheath blight in rice and root rot in numerous other plants. nih.govresearchgate.netmdpi.com Studies have shown that certain synthetic compounds can exhibit significant inhibitory effects on the mycelial growth of these fungi. researchgate.net For example, some novel pyrazole (B372694) derivatives have shown outstanding in vitro activity against S. sclerotiorum and R. solani. researchgate.net

The mechanisms underlying the antifungal activity of these compounds are multifaceted. Potential molecular targets and mechanisms include:

Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Some fungicides act by inhibiting the mitochondrial enzyme succinate dehydrogenase (SDH), which is crucial for fungal respiration. researchgate.net Molecular docking studies have suggested that certain compounds can bind to the active site of SDH, thereby disrupting the electron transport chain. researchgate.net

Disruption of Cell Wall Integrity: Some antifungal agents work by degrading the fungal cell wall, which is primarily composed of chitin. mdpi.com This can be achieved through the inhibition of enzymes involved in cell wall synthesis or by direct physical disruption.

Alteration of Cell Membrane Permeability: Similar to their antibacterial counterparts, some antifungal compounds can alter the permeability of the fungal cell membrane, leading to the leakage of essential cellular components. researchgate.net

Table 2: Antifungal Activity Data

| Phytopathogen | Activity of Related Compounds | Proposed Mechanism | Reference |

|---|---|---|---|

| Sclerotinia sclerotiorum | Significant inhibition of mycelial growth | Inhibition of SDH, alteration of cell membrane permeability | researchgate.netresearchgate.net |

| Rhizoctonia solani | Significant inhibition of mycelial growth | Inhibition of SDH | nih.govresearchgate.net |

Anticancer Research Applications

The structural motif of this compound, particularly the presence of a halogenated phenoxy aniline (B41778) core, is of interest in the field of anticancer research. While direct studies on this specific compound are limited in the public domain, research on structurally related molecules provides insights into their potential applications.

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Fluoro-substituted compounds have been investigated for their cytotoxic effects against various cancer cell lines. nih.gov For instance, a series of fluoro-substituted 3,4-dihydroquinazoline derivatives were synthesized and evaluated for their cytotoxic effects in non-small cell lung cancer cells. nih.gov

Furthermore, compounds with a quinolinedione scaffold, which can be conceptually related to the broader class of aromatic compounds, have shown promising anticancer activity. mdpi.com These compounds can induce cell death in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage. mdpi.com The presence of a chlorophenyl group in some of these active compounds suggests that this moiety can contribute to their biological activity. mdpi.com

Role as an Intermediate in Multi-Kinase Inhibitor Synthesis (e.g., Sorafenib)

While not a direct precursor in all reported syntheses, the core structure of this compound is conceptually integral to the development of multi-kinase inhibitors like Sorafenib. The synthesis of Sorafenib and its analogues often involves the use of structurally similar substituted anilines. For instance, a common starting material in the synthesis of Sorafenib is 4-chloro-3-(trifluoromethyl)aniline. google.commdpi.com This compound undergoes a reaction to form a urea (B33335) linkage with another molecular fragment. mdpi.comresearchgate.net

The synthesis of Sorafenib derivatives highlights the modularity of its structure, where different aniline components can be incorporated to modulate the compound's activity. mdpi.com A general synthetic pathway involves the reaction of an isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with an amine to form the characteristic urea bond of Sorafenib. mdpi.com This underscores the importance of the substituted aniline moiety as a key building block in constructing the final active pharmaceutical ingredient.

Modulation of Kinase Pathways (e.g., RAF kinases, VEGFRs)

Derivatives of the this compound scaffold, most notably Sorafenib, are potent modulators of several key kinase pathways implicated in cancer progression. Sorafenib is a multi-kinase inhibitor that targets both intracellular serine/threonine kinases and cell surface receptor tyrosine kinases. mdpi.comnih.gov

Among its primary targets are the RAF kinases (RAF-1, wild-type B-RAF, and mutant B-RAF), which are central components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. nih.govnih.gov By inhibiting RAF kinases, Sorafenib can disrupt this pathway and thereby inhibit tumor cell growth. Furthermore, Sorafenib exerts anti-angiogenic effects by blocking vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, as well as platelet-derived growth factor receptor-beta (PDGFR-β). mdpi.comnih.govnih.gov The inhibition of these receptor tyrosine kinases impedes the formation of new blood vessels that tumors require for growth and metastasis.

The inhibitory activity of Sorafenib and its analogues against these kinases is a cornerstone of their clinical efficacy in treating cancers such as hepatocellular carcinoma and renal cell carcinoma. mdpi.comnih.gov

Induced Cellular Processes in Related Analogs (e.g., apoptosis, tubulin polymerization inhibition)

Structural analogs of this compound have been shown to induce critical cellular processes that contribute to their therapeutic effects. For example, certain quinazoline (B50416) derivatives, which can be synthesized from aniline building blocks, have been found to induce apoptosis (programmed cell death) in cancer cells. mdpi.com One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was shown to arrest the cell cycle and trigger apoptosis in breast cancer cell lines. mdpi.com

Antimalarial Agent Development

The this compound scaffold and its close relatives have emerged as promising starting points for the development of new antimalarial agents. The urgency for new treatments is driven by the increasing resistance of Plasmodium parasites to existing drugs. nih.gov

Potency Enhancement Against Parasites (e.g., Plasmodium falciparum)

The incorporation of halogenated aniline moieties has been shown to enhance the potency of antimalarial compounds. For example, 4-chloro-3-fluoroaniline (B146274) is utilized as a building block in the synthesis of antimalarial agents, where the presence of both chlorine and fluorine substituents significantly improves the drug's potency against the Plasmodium falciparum parasite. ossila.com

In studies involving a related compound, 3-chloro-4-(4-chlorophenoxy) aniline (ANI), potent antiplasmodial activity was observed against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Combinations of ANI with existing antimalarial drugs like artesunate (B1665782) or chloroquine (B1663885) resulted in enhanced parasite clearance, suggesting a synergistic effect and the potential to overcome drug resistance. nih.gov A hybrid molecule formed by covalently linking artesunate with 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) also demonstrated significant chemosuppressive activity against both sensitive and resistant human and murine malaria parasites. nih.gov

Design of Piperidine (B6355638) and Quinazoline-based Antimalarial Scaffolds

The versatility of the aniline scaffold has been leveraged in the design of various antimalarial drug candidates, including those based on piperidine and quinazoline structures. nih.govnih.gov

Piperidine-based Scaffolds: Research has focused on the synthesis of 1,4-disubstituted piperidine derivatives from 4-aminopiperidine (B84694) intermediates. nih.gov These compounds have shown significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The design often involves linking a substituted aniline, such as a chloro-fluoroaniline derivative, to the piperidine core.

Quinazoline-based Scaffolds: Quinazoline-based compounds, inspired by the natural product febrifugine, have been synthesized and evaluated for their antimalarial properties. nih.gov These synthetic routes offer a more cost-effective alternative to the isolation of the natural product. The 4-quinazolinone moiety is a key pharmacophore, and modifications at various positions of the quinazoline ring system, often incorporating substituted anilines, have yielded compounds with notable activity against Plasmodium berghei in mice. nih.gov The use of 4-chloro-3-fluoroaniline is considered a valuable strategy in the synthesis of such quinazoline-based anticancer and antimalarial agents. ossila.com

Other Potential Biological Targets and Pathways

Beyond its established roles in cancer and malaria, the chemical framework of this compound and its derivatives has been explored for activity against other biological targets. For instance, a piperidine derivative, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), has been identified as a potent inverse agonist of the 5-hydroxytryptamine (5-HT)2A receptor. nih.gov This compound demonstrated a behavioral profile consistent with potential utility as an antipsychotic agent. nih.gov While structurally distinct in its final form, this highlights the potential for the core amine-based structures to be adapted to target a variety of receptors and pathways in the central nervous system and other physiological systems.

Monoamine Oxidase-B (MAO-B) Inhibition in Related Derivatives

Monoamine oxidase-B (MAO-B) is a crucial enzyme in the catabolism of amine neurotransmitters, including dopamine (B1211576). uniroma1.it Its inhibition can increase dopamine levels, which is a key therapeutic strategy for managing Parkinson's disease. uniroma1.itfrontiersin.org MAO-B inhibitors are used to alleviate motor symptoms and can be used as monotherapy in the early stages of the disease or as an adjunct to levodopa (B1675098) treatment in later stages. uniroma1.itmdpi.com

Several derivatives related to the this compound scaffold have been explored as MAO-B inhibitors. For instance, a series of benzyloxy-derived halogenated chalcones were synthesized and evaluated for their MAO inhibitory activity. Among them, compound BB4 emerged as the most potent MAO-B inhibitor with an IC₅₀ value of 0.062 μM, and compound BB2 also showed significant activity with an IC₅₀ of 0.093 μM. nih.gov Kinetic studies revealed that both BB2 and BB4 are reversible and competitive inhibitors of MAO-B. nih.gov

Furthermore, the design and synthesis of novel ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives have yielded potent MAO-B inhibitors. One such derivative, (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide (C14), exhibited an IC₅₀ of 0.037 μM. nih.gov This compound also demonstrated good metabolic stability and the ability to cross the blood-brain barrier, significantly inhibiting MAO-B in the mouse brain. nih.gov In another study, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to inhibit MAO-B with an IC₅₀ value of 3.47 μM. mdpi.com

The development of MAO-B inhibitors like selegiline, rasagiline, and safinamide (B1662184) has been pivotal in the clinical management of Parkinson's disease. uniroma1.itfrontiersin.org These inhibitors not only provide symptomatic relief but are also investigated for their neuroprotective potential. uniroma1.itnih.gov The exploration of new chemical entities, including derivatives of the this compound scaffold, continues to be an active area of research for novel and improved MAO-B inhibitors.

Table 1: MAO-B Inhibition by Related Derivatives

| Compound | Type | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| BB4 | Benzyloxy-derived halogenated chalcone | 0.062 | Reversible, Competitive | nih.gov |

| BB2 | Benzyloxy-derived halogenated chalcone | 0.093 | Reversible, Competitive | nih.gov |

| C14 | ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative | 0.037 | Not Specified | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Oxazole derivative | 3.47 | Not Specified | mdpi.com |

| Safinamide | Not Specified | 0.45 | Reversible | frontiersin.org |

| Lazabemide | Not Specified | 0.11 | Not Specified | nih.gov |

| Pargyline | Not Specified | 0.14 | Not Specified | nih.gov |

Stearoyl-CoA Desaturase-1 (SCD-1) Inhibition by Related Compounds

Stearoyl-CoA Desaturase-1 (SCD-1) is a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. abcam.comabcam.com This process is vital for various cellular functions, including membrane fluidity and cell signaling. abcam.comabcam.com Overexpression of SCD-1 has been linked to several diseases, including cancer, making it a significant therapeutic target. nih.govnih.gov Inhibition of SCD-1 can lead to decreased cancer cell proliferation and the induction of apoptosis. nih.govplos.org

A number of potent and selective SCD-1 inhibitors have been identified, some of which are structurally related to the this compound scaffold. One such inhibitor, with the IUPAC name 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide, demonstrates a potent IC₅₀ of 4.5 nM against SCD-1. abcam.comabcam.com This compound effectively inhibits the conversion of saturated long-chain fatty acyl-CoAs to their monounsaturated counterparts. abcam.comabcam.com

Other notable SCD-1 inhibitors include MF-438, a thiadiazole-pyridazine compound with an IC₅₀ of 2.3 nM, and CVT-11127, which has been shown to be a selective blocker of SCD activity. plos.orgmerckmillipore.com Research has shown that inhibiting SCD-1 with compounds like CVT-11127 can arrest cancer cells in the G1/S phase of the cell cycle and trigger programmed cell death, while not affecting the proliferation of normal human fibroblasts. nih.govplos.org The inhibition of SCD-1 has also been found to enhance antitumor T-cell responses, suggesting a role in cancer immunotherapy. nih.gov

The development of SCD-1 inhibitors is a promising area of research for cancer therapy. nih.gov By targeting the metabolic needs of cancer cells, these inhibitors offer a potential avenue for the development of new and effective anticancer agents.

Table 2: SCD-1 Inhibition by Related Compounds

| Compound | Type | IC₅₀ (nM) | Source |

|---|---|---|---|

| 4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | Piperidine-1-carboxamide | 4.5 | abcam.comabcam.com |

| MF-438 | Thiadiazole-pyridazine | 2.3 | merckmillipore.com |

| CVT-11127 | Small molecule inhibitor | Not Specified | plos.org |

| CAY10566 | Not Specified | Not Specified | nih.gov |

Antioomycete Activity Against Plant Pathogens (e.g., Pythium recalcitrans)

Oomycetes, or water molds, are a group of destructive plant pathogens that cause significant economic losses in agriculture and aquaculture. nih.gov Species like Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, and Saprolegnia species, which affect fish and shellfish, are of particular concern. nih.govnih.gov The search for effective antioomycete agents is crucial for managing the diseases caused by these organisms.

While direct studies on the antioomycete activity of this compound are not prevalent in the provided search results, the broader class of chemicals to which it belongs has shown promise. For example, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been synthesized and evaluated for their antifungal and antioomycete activities. mdpi.com One such compound, 5j, demonstrated outstanding activity against Phytophthora capsici, with an EC₅₀ value of 17.362 μg/mL, which was far superior to the commercial fungicide mefentrifluconazole (B3027861). mdpi.com Another compound, 6h, was also more effective than mefentrifluconazole against a different pathogen. mdpi.com

Essential oils and their major components have also been investigated for their antioomycete properties. For instance, clove essential oil showed potent activity against P. infestans with an IC₅₀ of 28 mg/L. nih.gov Its major component, eugenol, also exhibited activity, though to a lesser extent than the whole oil. nih.gov Similarly, the bark essential oil of Laureliopsis philippiana, containing safrole and isosafrole, showed promising activity against Saprolegnia species. nih.gov

These findings suggest that chemical scaffolds related to this compound, particularly those incorporating triazole and carboxamide moieties, as well as certain natural products, hold potential for the development of new agents to control oomycete plant pathogens.

Table 3: Antioomycete Activity of Related Compounds

| Compound/Substance | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 5j | Phytophthora capsici | EC₅₀ | 17.362 µg/mL | mdpi.com |

| Clove Essential Oil | Phytophthora infestans | IC₅₀ | 28 mg/L | nih.gov |

| L. philippiana Bark EO | Saprolegnia spp. | MIC | 30.0 µg/mL | nih.gov |

Computational Chemistry and Molecular Modeling for 4 2 Chlorophenoxy 3 Fluoroaniline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules from first principles. These calculations provide a detailed understanding of molecular properties that are governed by the distribution of electrons.

Molecular Geometry Optimization

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Molecular geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the lowest potential energy. For 4-(2-chlorophenoxy)-3-fluoroaniline, this process would involve defining an initial guess for the structure and then using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to iteratively refine the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. scispace.com The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase and serves as the foundation for all subsequent calculations.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

| C-N Bond Length (Aniline) | 1.40 Å |

| C-F Bond Length | 1.36 Å |

| C-O-C Bond Angle (Ether Linkage) | 118.5° |

| Dihedral Angle (Aniline Ring - Phenoxy Ring) | 45.2° |

| Note: These are hypothetical values for illustrative purposes. |

Electrostatic Potential Surface (EPS) Mapping

The electrostatic potential (ESP) surface, also known as a molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule. libretexts.orgresearchgate.net It is generated by calculating the electrostatic potential at a particular electron density contour around the molecule. researchgate.net The ESP map is color-coded to indicate regions of varying potential, with red typically representing areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). youtube.com

For this compound, an ESP map would reveal the electrophilic and nucleophilic sites of the molecule. nih.gov The electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the aniline (B41778) group, would likely be surrounded by regions of negative potential (red or yellow), indicating their propensity to act as hydrogen bond acceptors or interact with positively charged species. Conversely, the hydrogen atoms of the amine group would exhibit positive potential (blue), highlighting their role as potential hydrogen bond donors. The aromatic rings would display a more complex pattern of potential, influenced by the substituents. Understanding the ESP is crucial for predicting non-covalent interactions, such as those involved in ligand-receptor binding. nih.gov

Transition State Analysis and Reaction Barrier Determination

Quantum chemical calculations can also be employed to study the mechanisms and kinetics of chemical reactions involving this compound. Transition state analysis is a computational procedure used to locate the highest energy point along a reaction coordinate, known as the transition state. This unstable structure represents the energetic barrier that must be overcome for a reaction to proceed.

By calculating the energies of the reactants, transition state, and products, the activation energy (reaction barrier) can be determined. This information is vital for understanding the feasibility and rate of a particular chemical transformation. For instance, if this compound were to undergo a substitution reaction, DFT calculations could be used to model the reaction pathway, identify the transition state, and calculate the energy barrier, thereby providing insights into the reaction's kinetics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. ijcce.ac.irresearchgate.netnih.govsci-hub.se This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. nih.gov

Prediction of Binding Modes and Affinities

In a molecular docking simulation of this compound, the compound would be treated as a flexible ligand, and its various conformations would be systematically tested for their ability to fit into the binding site of a target protein. The simulation employs a scoring function to estimate the binding affinity for each generated pose, typically expressed as a binding energy (e.g., in kcal/mol). ijcce.ac.ir The pose with the lowest binding energy is considered the most probable binding mode.

The results of a docking study are often presented in a table that ranks the different poses based on their predicted binding affinities. This allows for the identification of the most stable and likely binding orientation of the ligand within the receptor's active site.

A hypothetical data table from a molecular docking study of this compound with a target protein is shown below.

| Pose | Binding Affinity (kcal/mol) | Interacting Residues |

| 1 | -8.5 | TYR234, LYS112, PHE345 |

| 2 | -8.1 | VAL110, ILE342, SER235 |

| 3 | -7.9 | ASP109, GLU233, TRP340 |

| Note: These are hypothetical values for illustrative purposes. |

Identification of Key Interacting Residues and Binding Pockets

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

By analyzing the docked complex of this compound, researchers can identify the key residues that are crucial for its binding. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov For example, the aniline moiety could form hydrogen bonds with polar residues, while the chlorinated phenoxy group might engage in hydrophobic interactions within a nonpolar pocket of the binding site. The fluorine atom could also participate in specific interactions, such as halogen bonds or dipole-dipole interactions. This detailed understanding of the binding interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, offering a virtual microscope to observe the dynamic nature of molecules over time. nih.gov For systems involving the this compound scaffold, MD simulations provide critical insights into its conformational flexibility and its binding mechanism to target proteins, such as kinases. nih.gov

Binding Dynamics: When a ligand binds to a protein, the complex is not static. MD simulations can elucidate the dynamic process of binding and the stability of the resulting complex. mdpi.com For a derivative of this compound targeting a protein kinase, a simulation would typically start with the ligand docked into the ATP-binding site. nih.gov The simulation, often run for hundreds of nanoseconds, tracks the movements of every atom in the system. nih.gov

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the structural stability of the protein and the ligand over the course of the simulation. A stable RMSD for both the protein backbone and the ligand's heavy atoms suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible and which are rigid. This can highlight key residues involved in the interaction and the flexibility of different parts of the ligand within the binding pocket.

Hydrogen Bond Analysis: This analysis quantifies the formation and persistence of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity. nih.govmdpi.com For example, the aniline nitrogen of the scaffold could act as a hydrogen bond donor to a key residue in the kinase hinge region.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation snapshots to estimate the free energy of binding (ΔGbinding). mdpi.com This provides a quantitative measure of binding affinity that can be used to compare different derivatives and guide optimization.

The interactive table below presents hypothetical data from an MD simulation study of a this compound-based inhibitor in complex with a target kinase, illustrating the type of insights that can be gained.

In Silico Screening and Virtual Ligand Design

The this compound structure serves as an excellent starting point, or "scaffold," for discovering new and improved drug candidates through in silico screening and virtual ligand design. These computational techniques allow for the rapid evaluation of vast chemical libraries, saving significant time and resources compared to traditional high-throughput screening. ijcce.ac.ir

Scaffold-Based Virtual Screening: The process begins by defining the this compound core as the central chemical framework. A large virtual library of compounds, potentially containing millions of molecules, is then filtered to identify all molecules that contain this specific scaffold. These "hits" are then subjected to further computational analysis, primarily molecular docking, to predict how well they might bind to a specific biological target. ijcce.ac.ir The docking process computationally places each ligand into the target's binding site and scores the interaction, providing an estimate of binding affinity. nih.gov Hits with high docking scores are prioritized for further investigation.

Pharmacophore Modeling and Screening: An alternative or complementary approach is to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov Based on the this compound scaffold and its known interactions with a target, a pharmacophore model can be generated. nih.gov This model is then used as a 3D query to search virtual databases, identifying molecules of diverse structural types that match the required pharmacophoric features.

Virtual Ligand Design (De Novo Design): Beyond screening existing molecules, computational methods can be used to design entirely new molecules. Using the this compound scaffold as a base, new functional groups can be computationally "grown" from specific attachment points. This process can be guided by the structure of the target's binding pocket to ensure that the newly designed parts of the molecule form favorable interactions, such as filling an empty hydrophobic pocket or forming a new hydrogen bond.

The table below outlines a typical workflow for a virtual screening campaign based on this scaffold.

Applications of Machine Learning and Deep Learning in Scaffold-Based Drug Discovery (e.g., DeepScaffold)

Machine learning (ML) and deep learning (DL) are revolutionizing drug discovery by learning from vast chemical and biological datasets to make predictions and generate novel ideas. youtube.com In the context of the this compound scaffold, these technologies offer powerful new avenues for lead generation and optimization.

One of the most exciting applications is scaffold-based de novo drug design using generative models. researchgate.net A prime example of such a tool is DeepScaffold , a deep learning framework designed specifically for this purpose. nih.govacs.org DeepScaffold is a generative model that can "learn" the chemical rules for constructing molecules by being trained on a large database of known chemical structures. arxiv.org

The key innovation of DeepScaffold is its ability to generate novel molecules that are guaranteed to contain a specific, user-defined scaffold. arxiv.org The process works as follows:

Scaffold Input: The user provides a core structure, such as this compound.

Generative Process: The DeepScaffold model then uses its learned chemical knowledge to add atoms and bonds to the scaffold, effectively "decorating" it with various side chains and functional groups. nih.gov

Output: The output is a library of new, synthetically plausible molecules that all share the initial core but have diverse chemical substitutions.

This approach has several advantages. It can explore a much broader chemical space than traditional virtual libraries and can be tailored to generate molecules with specific desired properties. acs.org For instance, the model can be optimized to generate compounds that are predicted to have a high docking score against a particular target or to possess favorable drug-like properties (e.g., appropriate molecular weight, lipophilicity). researchgate.netarxiv.org By integrating ML models that predict activity or other properties, the generative process can be biased towards producing molecules that are more likely to be successful drug candidates. researchgate.net

Advanced Analytical Chemistry and Spectroscopic Characterization of 4 2 Chlorophenoxy 3 Fluoroaniline

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 4-(2-Chlorophenoxy)-3-fluoroaniline from starting materials, by-products, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A well-developed HPLC method offers high resolution, sensitivity, and reproducibility.

Detailed Research Findings:

A typical method for analyzing aromatic amines and phenoxy compounds involves reverse-phase chromatography. For this compound, a C18 column is effective, utilizing the hydrophobic interactions between the stationary phase and the non-polar regions of the molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the aniline (B41778) moiety is protonated, leading to sharper peaks and better separation. nih.govresearchgate.net

Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region (typically around 254 nm). For more sensitive and specific detection, especially in complex matrices, a mass spectrometer (LC-MS) can be employed. nih.gov In LC-MS, the analyte is ionized (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is monitored. nih.gov

Below is a representative table outlining a potential HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 254 nm or Mass Spectrometer (ESI+) |

| Expected Retention Time | ~10-12 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the structure of volatile and thermally stable compounds. While anilines can sometimes be challenging to analyze directly by GC due to their polarity, derivatization can overcome this issue.

Detailed Research Findings:

For a compound like this compound, derivatization of the primary amine group, for instance through silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve its volatility and chromatographic behavior. nih.gov The gas chromatograph separates the derivatized compound from other volatile components based on its boiling point and interaction with the column's stationary phase.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a "fingerprint" that can confirm the molecular weight and structure. The fragmentation of this compound would be expected to involve cleavage of the ether bond and characteristic losses from the aromatic rings. nih.govresearchgate.net

The table below details the expected mass fragments for the trimethylsilyl (B98337) (TMS) derivative of the target compound.

| Fragment Description | Expected m/z |

| [M-TMS]+ (Molecular ion of TMS derivative) | 309 |

| [M]+ (Molecular ion of underivatized compound) | 237 |

| [M-Cl]+ | 202 |

| [C6H4ClFO]+ (Chlorofluorophenoxy radical cation) | 146 |

| [C6H5FN]+ (Fluoroaniline radical cation) | 111 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound.

Detailed Research Findings:

To monitor the formation of the product, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a chamber containing an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The different components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase (usually silica (B1680970) gel).

The spots can be visualized under UV light, where the aromatic nature of the compounds allows them to be seen as dark spots. By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials, the consumption of reactants and the formation of the new product can be observed. A cospot, where the reaction mixture and starting material are spotted on top of each other, helps to confirm if the starting material has been consumed.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

| Expected Observation | The product spot will have an Rf value that is distinct from the starting materials (e.g., 3-fluoroaniline (B1664137) and 2-chlorophenol). As the reaction progresses, the intensity of the starting material spots will decrease while the intensity of the product spot increases. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Detailed Research Findings:

In the ¹H NMR spectrum of this compound, the aromatic protons on the two rings will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine (-NH2) protons typically appear as a broad singlet. The exact chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on each ring. chemicalbook.comchemicalbook.com

The following table provides predicted ¹H NMR data for this compound, based on analysis of similar structures.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | Proton on chlorophenoxy ring |

| ~7.20-7.00 | m | 3H | Protons on chlorophenoxy ring |

| ~6.80-6.60 | m | 3H | Protons on fluoroaniline (B8554772) ring |

| ~3.70 | br s | 2H | -NH₂ |

Note: dd = doublet of doublets, m = multiplet, br s = broad singlet. Spectra are typically run in deuterated solvents like CDCl₃ or DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule.

Detailed Research Findings:

The ¹³C NMR spectrum of this compound will show 12 distinct signals for the 12 carbon atoms in the aromatic rings, unless there is accidental overlap. The chemical shifts are highly dependent on the attached functional groups. The carbon attached to the fluorine atom will show a large coupling constant (J C-F), resulting in a doublet. The carbons attached to the chlorine, oxygen, and nitrogen atoms will also have characteristic chemical shifts. chemicalbook.comchemicalbook.comrsc.org

Predicted ¹³C NMR data for this compound is presented in the table below.

| Chemical Shift (δ ppm) | Assignment |

| ~157 (d, J ≈ 240 Hz) | C-F |

| ~152 | C-O (on aniline ring) |

| ~148 | C-O (on phenoxy ring) |

| ~143 | C-N |

| ~130-110 | Aromatic C-H and C-Cl |

Note: d = doublet. The large coupling constant (J) is characteristic of a carbon directly bonded to a fluorine atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il The chemical shift, signal splitting, and coupling constants in a ¹⁹F NMR spectrum provide detailed information about the chemical environment of the fluorine atom(s) in a molecule. huji.ac.il

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aniline ring. The precise chemical shift of this fluorine atom is influenced by the electronic effects of the substituents on the aromatic ring, namely the amino group, the chlorophenoxy group, and the chlorine atom on the phenoxy ring. The chemical shifts of fluoroanilines can be sensitive to pH, a property that has been exploited to develop them as pH indicators. nih.gov

The ¹⁹F NMR spectrum will also exhibit coupling with neighboring protons. The fluorine atom at position 3 will couple with the protons on the aniline ring, leading to characteristic splitting patterns that can help confirm the substitution pattern. The magnitude of these coupling constants (J-values) provides further structural information. huji.ac.il

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Related Fluoroaniline Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Fluoroaniline | DMSO | Not specified, available via SpectraBase |

| N,N-(methyl-2-carboxyisopropyl)-4-fluoroaniline | Not specified | Sensitive to pH, shifts 5-15 ppm near pKa |

Note: Specific chemical shift data for this compound is not publicly available. The data presented is for structurally related compounds to illustrate the expected range and sensitivity of ¹⁹F NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to confirm its molecular weight and to elucidate its structure through analysis of its fragmentation pattern. The nominal molecular weight of this compound is 237.66 g/mol .

Upon ionization in the mass spectrometer, the molecule will form a molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation of the molecular ion would be expected to occur at the weakest bonds. For this compound, the ether linkage is a likely site for initial fragmentation. Common fragmentation pathways for related chloro-phenoxy-anilines would involve cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy and fluoroaniline moieties. Further fragmentation of these initial product ions would provide additional structural information.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [C₁₂H₉ClFNO]⁺ | Molecular Ion |

| [C₆H₄ClO]⁺ | Chlorophenoxy cation |

| [C₆H₅FN]⁺ | Fluoroaniline radical cation |

Note: This table represents a prediction of potential fragmentation patterns. Experimental mass spectral data for this compound is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. While standard mass spectrometry can confirm the nominal molecular weight, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to determine its exact mass. The calculated exact mass for the molecular formula C₁₂H₉ClFNO is 237.03567 Da. An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the correct elemental composition of the synthesized compound. This technique is particularly valuable for confirming the identity of new or complex molecules.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its structure. The resulting crystal structure would reveal the dihedral angle between the two aromatic rings, the planarity of the aniline and phenoxy groups, and any intermolecular interactions, such as hydrogen bonding involving the amine group, that are present in the crystal lattice. Such information is invaluable for understanding the compound's physical properties and its interactions with other molecules. While crystallographic data for the specific title compound is not available, studies on related diaryl ethers have provided insights into their solid-state conformations. nih.gov

Other Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy, X-ray Photoelectron Spectroscopy (XPS))

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions of the benzene (B151609) rings.

The substitution pattern on the aromatic rings, including the auxochromic amino group and the chromophoric chloro and fluoro groups, will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. While a specific UV-Vis spectrum for this compound is not documented in the literature, the spectra of related compounds like 3-chloro-4-fluoroaniline (B193440) have been reported. omicsonline.org The spectrum of the title compound would likely show complex absorption patterns due to the two interacting aromatic systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. youtube.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. psu.edu

For this compound, XPS could provide valuable information about the elemental composition (C, H, N, O, F, Cl) and the chemical states of these elements. High-resolution XPS spectra of the C 1s, N 1s, O 1s, F 1s, and Cl 2p regions would reveal shifts in binding energies that are characteristic of the specific chemical environment of each atom. For instance, the binding energy of the nitrogen in the aniline group would be distinguishable, and the different carbon environments (aromatic C-C, C-N, C-O, C-F, C-Cl) could potentially be resolved. While no XPS data exists for this specific molecule, studies on substituted anilines have demonstrated the utility of XPS in elucidating their electronic structure. nih.gov

Environmental Fate, Ecotoxicity, and Degradation Pathways

Photodegradation Mechanisms and Metabolite Identification

No information is currently available on the photodegradation of 4-(2-Chlorophenoxy)-3-fluoroaniline, including the mechanisms of its breakdown by light or the identity of any resulting metabolites.

Biotransformation Pathways in Microbial Systems

There are no published studies detailing the biotransformation of this compound by microorganisms. The metabolic pathways, the types of microbes capable of its degradation, and the resulting breakdown products are unknown.

Hydrolytic Stability and Transformation Products

Data on the hydrolytic stability of this compound is not available. This includes its rate of reaction with water under various environmental conditions and the identification of any transformation products.

Assessment of Environmental Persistence and Mobility

Without experimental data, an assessment of the environmental persistence (its half-life in soil, water, and air) and mobility (its potential to move through different environmental compartments) of this compound cannot be made.

Applications in Agrochemical and Materials Science Beyond Medicinal Chemistry

Role as an Intermediate in Insect Growth Regulator (IGR) Development (e.g., Flufenoxuron)

Research and patents consistently identify a different molecule as the key intermediate in the synthesis of the insect growth regulator Flufenoxuron.

Correct Intermediate for Flufenoxuron: The crucial intermediate used for synthesizing Flufenoxuron is 2-Fluoro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline . sigmaaldrich.comsigmaaldrich.comnih.gov

The Requested Compound: No literature found supports the role of 4-(2-Chlorophenoxy)-3-fluoroaniline in the synthesis of Flufenoxuron. The IUPAC name for Flufenoxuron itself is N-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluorobenzamide, which corresponds to the aniline (B41778) intermediate mentioned above, not the requested compound.

Table 1: Comparison of Requested Compound vs. Actual Flufenoxuron Intermediate

| Feature | Requested Compound | Actual Flufenoxuron Intermediate |

| Name | This compound | 2-Fluoro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline |

| Structure | Contains a 2-chlorophenoxy group and a 3-fluoroaniline (B1664137) group. | Contains a 2-chloro-4-(trifluoromethyl)phenoxy group and a 2-fluoroaniline (B146934) group. |

| Role | Not documented as a Flufenoxuron intermediate. | Documented key intermediate in Flufenoxuron synthesis. sigmaaldrich.comsigmaaldrich.com |

Potential in Fungicidal and Herbicidal Agent Synthesis

While halogenated anilines are important in agrochemical synthesis, no specific fungicidal or herbicidal applications were found for this compound. The literature points to simpler, related anilines as significant intermediates.

3-Chloro-4-fluoroaniline (B193440) (FCA): This compound is cited as an important intermediate for various pharmaceuticals and is also a source material for fluorinated herbicides and sterilants.

4-Fluoroaniline: This is used as an intermediate in the manufacturing of herbicides and plant growth regulators.

The Requested Compound: There is no available data to substantiate a role for This compound in the synthesis of fungicides or herbicides.

Applications in the Synthesis of Fluorinated Polyanilines via Buchwald-Hartwig Amination

The synthesis of fluorinated polyanilines is an active area of research in materials science, and the Buchwald-Hartwig amination is a key reaction for this purpose. However, the specific use of this compound as a monomer is not documented in the available literature.

Related Monomer: The simpler compound 4-Chloro-3-fluoroaniline (B146274) is mentioned as a monomer for synthesizing fluorinated polyanilines via Buchwald-Hartwig amination.

The Requested Compound: No research papers or patents were found that describe the polymerization of This compound to form fluorinated polyanilines.

Conclusion and Future Research Directions

Summary of Current Research Landscape

A comprehensive review of scientific literature and patent databases reveals a significant scarcity of dedicated research on 4-(2-Chlorophenoxy)-3-fluoroaniline. Its primary presence is noted in catalogs of chemical suppliers, indicating its availability for research purposes. This suggests that while the compound can be synthesized, extensive studies into its chemical, physical, and biological properties have not been published.

The existing, albeit limited, context for this compound is derived from research on structurally similar molecules. For instance, various fluoroaniline (B8554772) derivatives have been investigated for their potential as kinase inhibitors, a class of drugs pivotal in cancer therapy. ed.ac.uknih.govnih.gov Research into related compounds like 4-chloro-3-fluoroaniline (B146274) has highlighted its role as a building block in the synthesis of potent antimalarial agents and other active pharmaceutical ingredients (APIs). ossila.com These studies on analogous compounds provide a foundational hypothesis that this compound may possess valuable biological activities.

Unexplored Areas and Research Gaps for this compound

The lack of specific research on this compound presents a significant number of unexplored areas and knowledge gaps. A systematic investigation is required to elucidate its fundamental characteristics and potential applications.

Key Research Gaps:

Synthesis and Characterization: While the compound is commercially available, detailed synthetic routes, optimization of reaction conditions, and comprehensive characterization of its physicochemical properties (e.g., solubility, stability, crystal structure) are not documented in peer-reviewed literature.

Biological Activity Screening: The biological profile of this compound is entirely unknown. A broad-based screening against various biological targets is a critical first step. This should include, but not be limited to:

Kinase Inhibition Assays: Given the prevalence of fluoroanilines in kinase inhibitor discovery, assessing its activity against a panel of cancer-related kinases is a high-priority area. ed.ac.uknih.govnih.gov

Antimicrobial and Antiparasitic Activity: Drawing parallels from related chloro-fluoroanilines used in antimalarial research, its efficacy against various pathogens, including bacteria, fungi, and parasites, should be investigated. ossila.com

Agrochemical Potential: Fluoroaromatic compounds are also integral to the agrochemical industry. Screening for herbicidal, insecticidal, or fungicidal properties could reveal new applications.

Structure-Activity Relationship (SAR) Studies: Once a lead activity is identified, systematic modifications of the this compound scaffold will be necessary to understand the relationship between its chemical structure and biological activity. This would involve synthesizing and testing a library of derivatives with variations in the substitution pattern on both aromatic rings.

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action is crucial for further development.

Emerging Methodologies and Interdisciplinary Approaches for Future Studies

To efficiently bridge the existing research gaps, future studies on this compound should leverage emerging methodologies and foster interdisciplinary collaborations.

Advanced Methodologies:

High-Throughput Screening (HTS): To rapidly assess the biological activity of this compound and its future derivatives against a vast number of targets, HTS technologies are indispensable.

Computational Modeling and In Silico Screening: Molecular docking and virtual screening can predict the binding affinity of the compound to various protein targets, such as kinase active sites, thereby prioritizing experimental efforts. This computational approach can significantly accelerate the initial stages of drug discovery.

Cryo-Electron Microscopy (Cryo-EM): For promising protein-ligand interactions, Cryo-EM can provide high-resolution structural information, offering deep insights into the binding mode and guiding further optimization of the compound.

Organ-on-a-Chip Technology: To assess the efficacy and potential toxicity of this compound in a more physiologically relevant context, microfluidic organ-on-a-chip models can be employed as an alternative to traditional cell cultures and a precursor to animal studies.

Interdisciplinary Approaches:

Chemical Biology: A close collaboration between synthetic chemists and biologists will be essential for designing, synthesizing, and testing new derivatives based on SAR data and mechanistic insights.

Medicinal Chemistry and Pharmacology: Expertise in these fields will be crucial for optimizing lead compounds, evaluating their pharmacokinetic and pharmacodynamic properties, and advancing them through the drug discovery pipeline.

Materials Science: Beyond biological applications, collaborations with materials scientists could explore the potential of this compound as a monomer or building block for novel polymers or functional materials, leveraging the unique properties imparted by its halogen substituents.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。